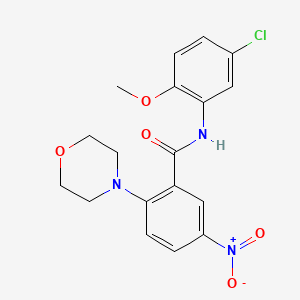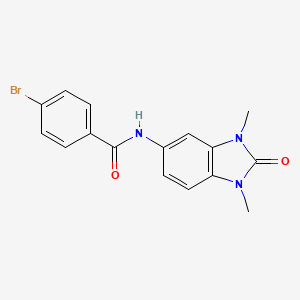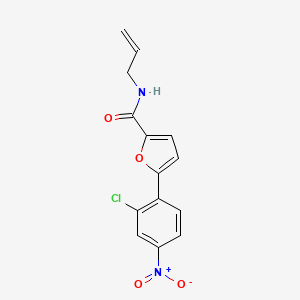![molecular formula C17H24N2O B4390011 1-[4-(2-isopropyl-5-methylphenoxy)butyl]-1H-imidazole](/img/structure/B4390011.png)
1-[4-(2-isopropyl-5-methylphenoxy)butyl]-1H-imidazole
Overview
Description
1-[4-(2-isopropyl-5-methylphenoxy)butyl]-1H-imidazole, also known as miconazole, is a synthetic imidazole antifungal agent that is used to treat a variety of fungal infections. It was first introduced in the 1970s and has since become a widely used medication due to its effectiveness and low toxicity.
Mechanism of Action
Miconazole works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of the fungal cell membrane and ultimately results in the death of the fungus.
Biochemical and Physiological Effects:
Miconazole has been found to have a low toxicity and is generally well-tolerated by patients. However, it may cause some side effects, such as skin irritation and allergic reactions. It has also been found to have some potential interactions with other medications, such as warfarin and cyclosporine.
Advantages and Limitations for Lab Experiments
Miconazole has several advantages for use in laboratory experiments, including its low toxicity and effectiveness against a wide range of fungal infections. However, it may not be suitable for all types of experiments and may have some limitations in terms of its specificity and sensitivity.
Future Directions
There are several future directions for research on 1-[4-(2-isopropyl-5-methylphenoxy)butyl]-1H-imidazole, including the development of new formulations and delivery methods, the investigation of its potential use in treating other conditions, and the exploration of its mechanism of action and interactions with other medications.
In conclusion, 1-[4-(2-isopropyl-5-methylphenoxy)butyl]-1H-imidazole is a synthetic imidazole antifungal agent that has been extensively studied for its effectiveness in treating fungal infections. It has a low toxicity and is generally well-tolerated by patients, although it may have some potential interactions with other medications. There are several future directions for research on 1-[4-(2-isopropyl-5-methylphenoxy)butyl]-1H-imidazole, including the development of new formulations and delivery methods, and the investigation of its potential use in treating other conditions.
Scientific Research Applications
Miconazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections, including candidiasis, ringworm, and athlete's foot. It has also been studied for its potential use in treating other conditions, such as cancer and Alzheimer's disease.
properties
IUPAC Name |
1-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-14(2)16-7-6-15(3)12-17(16)20-11-5-4-9-19-10-8-18-13-19/h6-8,10,12-14H,4-5,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWYCLQLBYNHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate](/img/structure/B4389928.png)
![N-(4-ethoxyphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4389929.png)




![N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B4389963.png)
![4-bromo-N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4389964.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)-4-methylbenzamide](/img/structure/B4389965.png)
![2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4389990.png)
![1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid](/img/structure/B4389997.png)


![4-(dimethylamino)-N-[2-(4-morpholinyl)ethyl]benzenecarbothioamide](/img/structure/B4390013.png)